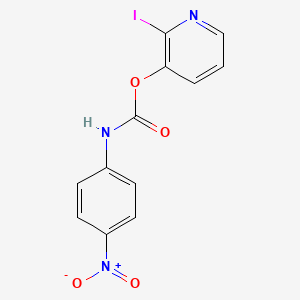

2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

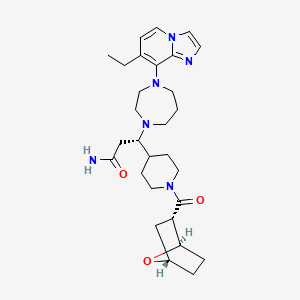

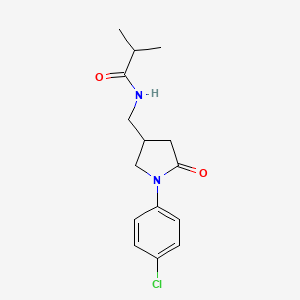

2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is a chemical compound with the CAS Number: 246021-94-3 . It has a molecular weight of 385.12 and its molecular formula is C12H8IN3O4 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is 1S/C12H8IN3O4/c13-11-10 (2-1-7-14-11)20-12 (17)15-8-3-5-9 (6-4-8)16 (18)19/h1-7H, (H,15,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The molecular weight of 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is 385.12 and its molecular formula is C12H8IN3O4 . The compound is solid in physical form .Scientific Research Applications

Fluorescent pH Sensors

Researchers have explored the use of heteroatom-containing organic fluorophores, demonstrating their potential in serving as fluorescent pH sensors. These compounds exhibit aggregation-induced emission (AIE) characteristics and intramolecular charge transfer (ICT), enabling their application in detecting acidic and basic organic vapors, as well as in solution and solid-state pH sensing. This highlights the compound's utility in environmental monitoring and biochemical assays (Yang et al., 2013).

Antineoplastic Drug Synthesis

A facile synthetic route has been investigated for the preparation of the antineoplastic drug GDC-0449, showcasing the relevance of similar chemical structures in pharmaceutical synthesis. This method emphasizes the use of stable reagents and controlled conditions to achieve high yields, underscoring the significance of such compounds in drug development (Cao et al., 2014).

Nitrobenzene Transformations in Catalysis

The carbonylation reaction of nitrobenzene to carbamate using a specific PdCl2/Fe/I2/Py catalyst system represents a multi-stage process with significant implications in catalysis. This research outlines the complex transformations nitrobenzene undergoes, contributing to our understanding of catalytic systems and their optimization for industrial applications (Skupińska & Karpińska, 2004).

Electrochemical Synthesis of Electrochromic Materials

The electrochemical synthesis of polycarbazole films from compounds with tri-carbazole structures, including ones similar to "2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate," demonstrates their application in creating electrochromic materials. These materials exhibit reversible electrochromic behavior, indicating their potential in smart windows and display technologies (Hsiao & Lin, 2016).

Photodegradation Studies

The study of intramolecular electron transfer in photolabile drugs shows the utility of compounds like "2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate" in understanding drug stability and the mechanisms of photodegradation. Such insights are crucial for the development of stable pharmaceuticals and for predicting their behavior under different environmental conditions (Fasani et al., 2006).

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name |

(2-iodopyridin-3-yl) N-(4-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8IN3O4/c13-11-10(2-1-7-14-11)20-12(17)15-8-3-5-9(6-4-8)16(18)19/h1-7H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQKNAFIBICOSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8IN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2682516.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2682518.png)

![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2682523.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2682526.png)

![3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2682531.png)

![Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate](/img/structure/B2682534.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2682535.png)

![1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2682536.png)